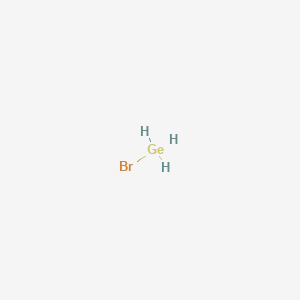

Bromogermane

Description

Properties

CAS No. |

13569-43-2 |

|---|---|

Molecular Formula |

BrGeH3 |

Molecular Weight |

155.56 g/mol |

IUPAC Name |

bromogermane |

InChI |

InChI=1S/BrGeH3/c1-2/h2H3 |

InChI Key |

ADCYJWLRSGVKRH-UHFFFAOYSA-N |

Canonical SMILES |

[GeH3]Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromogermane and Its Derivatives

Direct Synthetic Approaches to GeH₃Br

The direct synthesis of bromogermane can be achieved through controlled reactions involving simple germanium hydrides and brominating agents. These methods provide a foundational route to this essential germyl (B1233479) halide.

One of the primary methods for synthesizing this compound involves the direct reaction of germane (B1219785) (GeH₄) with elemental bromine (Br₂). ontosight.aismolecule.com This reaction must be performed under controlled conditions to prevent over-bromination and the formation of di-, tri-, and tetrathis compound. Typically, the reaction is carried with an excess of germane to favor the formation of the monosubstituted product, GeH₃Br. aip.org The process is a classic example of direct halogenation of a metal hydride. smolecule.com Although effective, this method requires careful handling due to the reactivity and potential instability of this compound at room temperature. aip.org

Reaction Summary: Germane with Elemental Bromine

| Reactant 1 | Reactant 2 | Product | Description |

| Germane (GeH₄) | Bromine (Br₂) | This compound (GeH₃Br) | A direct halogenation reaction, typically run with excess germane under controlled conditions to yield the desired monosubstituted product. ontosight.aismolecule.comaip.org |

An alternative route to this compound is the reaction of digermane (B87215) (Ge₂H₆) with hydrogen bromide (HBr). ontosight.ai This method also yields this compound through the cleavage of the Ge-Ge bond and subsequent bromination. This synthesis pathway is a key method for producing this compound, highlighting the reactivity of the Ge-Ge bond in digermane towards protic acids like HBr. ontosight.ai

Reaction Summary: Digermane with Hydrogen Bromide

| Reactant 1 | Reactant 2 | Product | Description |

| Digermane (Ge₂H₆) | Hydrogen Bromide (HBr) | This compound (GeH₃Br) | This reaction proceeds via the cleavage of the digermane bond, providing an alternative to the direct halogenation of germane. ontosight.ai |

Reaction of Germane with Elemental Bromine

Advanced Precursor Routes Utilizing this compound for Organogermanium Compounds

This compound is a valuable building block in organometallic chemistry, primarily serving as a precursor for introducing the germyl (GeH₃) group or a substituted germyl group into organic molecules. The polarity of the Ge-Br bond makes the germanium atom electrophilic and susceptible to attack by various nucleophiles.

Organolithium (R-Li) and Grignard (R-MgX) reagents are powerful nucleophiles widely used for forming carbon-carbon and carbon-heteroatom bonds. saskoer.calibretexts.org In the context of germanium chemistry, these reagents react with this compound to displace the bromide and form a new carbon-germanium bond. smolecule.com The carbon atom attached to the metal (lithium or magnesium) acts as a carbanion, attacking the electrophilic germanium center of this compound. umkc.eduyoutube.com This nucleophilic substitution reaction is a fundamental and efficient method for synthesizing alkylated and arylated germanes. For example, the reaction of this compound with an organolithium reagent, R-Li, yields the corresponding organogermane, R-GeH₃.

Representative Reaction: Alkylation of this compound

| Reactant 1 | Reagent Type | General Product | Description |

| This compound (GeH₃Br) | Organolithium (R-Li) | Organogermane (R-GeH₃) | A nucleophilic substitution where the alkyl/aryl group from the organolithium reagent displaces the bromide on the germanium center. wikipedia.org |

| This compound (GeH₃Br) | Grignard Reagent (R-MgX) | Organogermane (R-GeH₃) | Similar to organolithium reagents, the nucleophilic carbon of the Grignard reagent attacks the germanium atom to form a C-Ge bond. wvu.edu |

While this compound typically acts as an electrophile, the broader context of germyl chemistry includes reactions involving germyl anions. Germyl anions, such as potassium germyl (KGeH₃), are potent nucleophiles. escholarship.org These anions can be generated and subsequently reacted with electrophiles. For instance, potassium germyl reacts with organic halides in a nucleophilic substitution reaction to produce organogermanes. escholarship.org In a related context, this compound itself can react with nucleophiles like tertiary amines at low temperatures to form stable adducts, demonstrating its susceptibility to nucleophilic attack. smolecule.com The fundamental process in these reactions is the attack of an electron-rich species (the nucleophile) on the electron-deficient germanium atom of the substrate. organic-chemistry.org

Reaction Summary: Nucleophilic Substitution Involving Germanium

| Nucleophile | Electrophile | Product Type | Description |

| Germyl Anion (e.g., [GeH₃]⁻) | Organic Halide (R-X) | Organogermane (R-GeH₃) | The germyl anion acts as a nucleophile, attacking the carbon of the organic halide to displace the halide and form a C-Ge bond. escholarship.org |

| Tertiary Amine (R₃N) | This compound (GeH₃Br) | Germyl-Amine Adduct (R₃N·GeH₃Br) | The amine acts as a nucleophile, attacking the germanium atom in this compound to form a stable coordination complex. smolecule.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org These reactions typically involve an organic halide or triflate and an organometallic coupling partner, catalyzed by a palladium complex. rsc.org

While specific examples detailing the use of this compound (GeH₃Br) in these reactions are not extensively documented in introductory literature, the principles of cross-coupling can be extended to its derivatives. Organogermyl halides can theoretically serve as the halide component in such couplings. For instance, in a Suzuki-type reaction, a bromo-organogermane could be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C or C-Ge bond, expanding the complexity of the organogermanium molecule. This approach is valuable in constructing diverse molecular architectures for various applications. nih.govnih.gov

Generalized Reaction: Palladium-Catalyzed Cross-Coupling

| Germanium Substrate | Coupling Partner | Catalyst System | Product Type | Description |

| Bromo-organogermane (R-Ge(R')₂Br) | Organoboron Compound (R''-B(OR)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Coupled Organogermane (R-Ge(R')₂-R'') | A generalized Suzuki-type coupling where an organogermyl halide couples with a boronic acid or ester to form a new bond, catalyzed by palladium. sigmaaldrich.com |

Hydrogermylation Pathways in Organogermanium Synthesis

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond (like a C=C or C≡C bond), is a significant method for forming Ge-C bonds in organogermanium chemistry. sioc-journal.cn While direct hydrogermylation using this compound itself is not the typical pathway, bromogermanes serve as critical precursors to the germane hydrides required for these reactions.

A key strategy involves the synthesis of functionalized germane hydrides from their corresponding halo-derivatives. For instance, stable (trialkylsilyl)germanes can be prepared from (trialkylsilyl)chlorogermanes by reduction with lithium aluminum hydride (LiAlH₄). researchgate.net A similar pathway is applicable starting from this compound analogues. The synthesis of simple germane hydrides like digermane and germylsilane has been accomplished through the reaction of sodium germyl with this compound and bromosilane, respectively. researchgate.net These germane hydrides, ArGeH₃, Ar₂GeH₂, and Ar₃GeH, are pivotal precursors for oligo- and polygermanes and are essential reagents for subsequent hydrogermylation reactions. researchgate.net

The general process can be summarized as follows:

Synthesis of Germane Hydride: A this compound derivative (R₃GeBr, R₂GeBr₂, RGeBr₃) is reduced, typically using a hydride reagent like LiAlH₄, to yield the corresponding germane hydride (R₃GeH, R₂GeH₂, RGeH₃).

Hydrogermylation: The resulting germane hydride is then reacted with an alkene or alkyne, often in the presence of a catalyst, to yield the hydrogermylation product. sioc-journal.cn

This two-step approach positions bromogermanes as foundational starting materials for accessing a wide array of organogermanium compounds through hydrogermylation pathways. sioc-journal.cnresearchgate.net

Synthesis of Specific Organogermanium Carboxylates

Organogermanium carboxylates can be effectively synthesized from organothis compound precursors. A common method involves the reaction of trialkylbromogermanes with the sodium salts of appropriate carboxylic acids. researchgate.net

Specifically, tri-organogermanium carboxylates of the type [R₃Ge(O₂CAr)] have been synthesized by reacting trialkylbromo germanes with the sodium salt of an N-heterocyclic carboxylic acid in a 1:1 molar ratio in anhydrous benzene. researchgate.net This displacement reaction provides a direct and efficient route to these compounds. The synthesis of related di-organogermanium carboxylates, [R₂Ge(O₂CAr)₂], proceeds similarly from dialkyldichlorogermanes. researchgate.net

The molecular structure of the resulting compounds can vary. For example, the X-ray diffraction study of [Me₃Ge(O₂CC₉H₆N)] revealed a distorted tetrahedral geometry around the germanium atom, with the carboxylate group acting as a monodentate ligand. researchgate.net In contrast, [Et₂Ge(O₂CC₅H₄N)₂], synthesized from the corresponding dichlorogermane, exhibits a distorted trigonal bipyramidal geometry. researchgate.net

Table 1: Synthesis of Organogermanium Carboxylates from Halo-Germanes

| Germanium Precursor | Carboxylic Acid Salt | Molar Ratio (Ge:Salt) | Product Type |

|---|---|---|---|

| Trialkylbromo germane | Sodium salt of N-heterocyclic carboxylic acid | 1:1 | [R₃Ge(O₂CAr)] |

Data sourced from a study on di- and tri-organogermanium carboxylates. researchgate.net

Formation of Germatranes and Related Tricyclic Germanium Compounds

Bromogermanes are key reagents in the synthesis of germatranes, a class of tricyclic organogermanium compounds characterized by a transannular N→Ge coordinate bond.

One established pathway involves the reaction of organotribromogermanes with trialkoxystannyl derivatives of triethanolamine. For example, 1-(9-fluorenyl)germatrane derivatives have been successfully prepared by reacting 9-tribromogermyl derivatives of fluorene (B118485) (C₁₃H₈(R)GeBr₃) with tris(trialkylstannyl) ethers of triethanolamine, such as N(CH₂CH₂OSnAlk₃)₃. researchgate.net

Furthermore, bromogermatrane itself, specifically N(CH₂CH₂O)₃GeBr, is a versatile intermediate for further functionalization. It can react with organolithium reagents, such as n-butyllithium (n-BuLi), although this can lead to the formation of tetra-substituted germanium compounds like n-Bu₄Ge if the lithium reagent is used in excess. researchgate.net

Table 2: Synthetic Routes to Germatranes Involving Bromogermanes

| This compound Precursor | Reagent | Product |

|---|---|---|

| C₁₃H₈(R)GeBr₃ | N(CH₂CH₂OSnAlk₃)₃ | 1-(9-Fluorenyl)germatrane |

Data sourced from research on germatrane reactions. researchgate.net

Strategies for the Preparation of Multiply Bonded Organogermanium Species (e.g., Digermenes, Germenes)

This compound derivatives are indispensable precursors for the synthesis of stable, low-coordinate organogermanium species featuring germanium-germanium (Ge=Ge) or germanium-carbon (Ge=C) double bonds.

The reductive dehalogenation of diorganodihalogermanes (R₂GeX₂, where X is a halogen) is one of the most widely used methods for synthesizing stable digermenes. mdpi.com This approach is favored due to the ready availability of the dihalogermane starting materials. mdpi.com

A significant related strategy involves the synthesis and subsequent reduction of 1,2-dibromodigermenes. An overcrowded (E)-1,2-dibromodigermene, Bbt(Br)Ge=Ge(Br)Bbt, was synthesized by reacting BbtLi with GeBr₂·dioxane. researchgate.net This compound, which features a Ge=Ge double bond, serves as a crucial precursor for creating digermynes (compounds with Ge≡Ge triple bonds) through reduction with reagents like KC₈. researchgate.net

Table 3: Synthesis of Digermenes and Precursors from Bromogermanes

| Precursor | Reagent(s) | Product Type | Example Product |

|---|---|---|---|

| R₂GeBr₂ | Reducing agent (e.g., alkali metal) | Digermene | R₂Ge=GeR₂ |

Data sourced from reviews and studies on multiply bonded germanium species. mdpi.comresearchgate.netresearchgate.net

The synthesis of stable germenes often proceeds through the formation of a germylene intermediate generated from a dithis compound. A notable example is the preparation of a germene with one of the shortest recorded Ge=C double bonds. mdpi.comencyclopedia.pub In this synthesis, a di(aryl)dithis compound, Tbt(Tip)GeBr₂, is reduced with lithium naphthalenide to generate the corresponding di(aryl)germylene, Tbt(Tip)Ge:. mdpi.comencyclopedia.pub This highly reactive germylene is then trapped with carbon disulfide (CS₂) to form the target germene. mdpi.comencyclopedia.pub

Another strategy involves the dehydrohalogenation of a this compound precursor. The first stable neutral germaaromatic compound, a 2-germanaphthalene, was synthesized by reacting the corresponding this compound with lithium diisopropylamide. researchgate.netresearchgate.net

Table 4: Synthetic Strategies for Germenes from Bromogermanes

| This compound Precursor | Reagent(s) | Intermediate | Final Reagent | Product Type |

|---|---|---|---|---|

| Tbt(Tip)GeBr₂ | Lithium naphthalenide | Germylene (Tbt(Tip)Ge:) | CS₂ | Germene |

Data sourced from reviews and studies on germenes and germaaromatic compounds. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net

Spectroscopic Investigations and Structural Elucidation of Bromogermane and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the internal motions of molecules. For bromogermane and its derivatives, both infrared and Raman spectroscopy have been employed to characterize their conformational isomers and assign their vibrational modes.

The infrared (IR) spectra of the this compound analogue, ethyl this compound (CH₃CH₂GeH₂Br), have been extensively studied to understand its conformational properties and vibrational behavior. cdnsciencepub.com The spectra were recorded over a wide range of 3200–30 cm⁻¹ for the compound in the gaseous phase, as well as for amorphous and annealed solid samples. cdnsciencepub.com

A key aspect of this research involved variable-temperature studies (−105 to –150 °C) of ethyl this compound dissolved in liquid krypton. cdnsciencepub.com These experiments allowed for the direct observation of different conformational isomers. The data revealed an enthalpy difference of 158 ± 16 cm⁻¹ (1.89 ± 0.20 kJ/mol) between the gauche and trans conformers, with the gauche form being the more stable. cdnsciencepub.comresearchgate.net This experimental finding is consistent with predictions from ab initio calculations. cdnsciencepub.com At ambient temperature, it is estimated that the sample consists of approximately 81 ± 2% of the more stable gauche conformer. cdnsciencepub.com The analysis of infrared band contours, relative intensities, and group frequencies provides a basis for a comprehensive vibrational assignment. cdnsciencepub.com

Complementing the IR studies, the Raman spectrum of liquid ethyl this compound has been recorded from 3200–100 cm⁻¹. cdnsciencepub.com Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides information about molecular vibrations that can be weak or absent in infrared spectra. edinst.comwikipedia.org For a molecule to be Raman active, a change in polarizability must occur during the vibration. edinst.com

The Raman data, including depolarization values, were crucial in assigning the vibrational modes of the gauche and trans conformers of ethyl this compound. cdnsciencepub.com By combining Raman and IR data, a more complete picture of the molecule's vibrational states is achieved. cdnsciencepub.com Simulated Raman spectra for the individual conformers and their mixture have been generated to support the experimental observations. cdnsciencepub.com

A comprehensive vibrational assignment for both the gauche and trans conformers of ethyl this compound has been proposed. cdnsciencepub.com This assignment is grounded in experimental data from IR and Raman spectroscopy, including band contours and relative intensities, and is further supported by normal coordinate calculations. cdnsciencepub.com

These calculations utilize force constants derived from ab initio Møller–Plesset perturbation theory (MP2) with a 6-31G(d) basis set. cdnsciencepub.comcdnsciencepub.com Such theoretical calculations help to predict vibrational frequencies and support the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, wagging, and twisting of the molecular framework. cdnsciencepub.commsu.edu

Table 1: Selected Vibrational Assignments for Ethyl this compound Conformers (cm⁻¹)

| Assignment | Gauche Conformer (IR) | Gauche Conformer (Raman) | Trans Conformer (IR) | Trans Conformer (Raman) |

|---|---|---|---|---|

| GeH₂ stretch | 2075 | 2075 | 2075 | 2075 |

| CH₂ scissors | 1415 | 1415 | 1418 | 1418 |

| CH₂ wag | 1046 | 1046 | 1074 | 1074 |

| GeH₂ scissors | 856 | 856 | 882 | 882 |

| C-C stretch | 980 | 980 | 972 | 972 |

| Ge-Br stretch | 320 | 320 | 300 | 300 |

Data sourced from studies by Durig et al. cdnsciencepub.comcdnsciencepub.com Note: This table presents a selection of assigned modes for illustrative purposes.

Raman Spectroscopic Characterization of Vibrational States

Rotational Spectroscopy

Rotational spectroscopy offers an exceptionally precise method for determining the geometric structure of molecules in the gas phase. hparchive.com

The microwave rotational spectrum of this compound (GeH₃Br) has been investigated to determine its molecular structure with high accuracy. aip.orgaps.org By measuring the pure rotational spectra of six different isotopic species of GeH₃Br, researchers have been able to calculate key structural parameters. aip.orgaip.org

The analysis of the rotational constants derived from these spectra yields a precise value for the Germanium-Bromine bond length. The Ge–Br bond length in this compound has been determined to be 2.2970 ± 0.0002 Å. aip.orgaip.org Such precise measurements are foundational for understanding the geometry and electronic structure of the molecule. aip.org

A significant feature of the microwave spectrum of this compound is its hyperfine structure. aip.org This fine splitting of the rotational energy levels arises from the interaction between the nuclear electric quadrupole moment of the bromine nucleus and the electric field gradient at the nucleus created by the molecule's electron cloud. numberanalytics.comwikipedia.org

The hyperfine structure was analyzed for both the ⁷⁹Br and ⁸¹Br isotopes. This analysis provided the nuclear quadrupole coupling constants (eQq) for each isotope, which quantify the strength of this interaction. aip.orgaip.org The observation and analysis of this structure not only provide deeper insight into the electronic environment around the bromine nucleus but also serve as a crucial confirmation in the assignment of the rotational transitions. aip.org

Table 2: Rotational and Quadrupole Coupling Constants for this compound (GeH₃Br)

| Parameter | Isotope | Value |

|---|---|---|

| Quadrupole Coupling Constant (eQq) | ⁷⁹Br | 384 ± 2 MHz |

| ⁸¹Br | 321 ± 3 MHz | |

| Centrifugal Distortion Constant (DJK) | - | 0.013 ± 0.001 MHz |

Data sourced from Wolf and Krisher, 1972. aip.orgaip.org

Analysis of Hyperfine Structure due to Quadrupole Coupling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹H and ¹³C nuclei, is an indispensable tool for the characterization of organogermanium compounds. psu.edu It provides detailed information about the molecular structure and the electronic environment of the atoms within the molecule. bohrium.com

In ¹H NMR, the chemical shifts of protons attached to or near the germanium atom are indicative of the surrounding chemical structure. For instance, in a study of organogermanium derivatives conjugated with Vitamin C, the protons of the trimethylgermyl group ((CH₃)₃Ge-) exhibited a singlet at 0.14 ppm. koreascience.kr Similarly, in organogermanium and organotin derivatives of carbon suboxide, the 18 protons of the two trimethylgermyl groups in (Me₃Ge)₂C(CONMe₂)₂ showed a singlet at 0.33 ppm, indicating their chemical equivalence. acs.org

¹³C NMR spectroscopy provides complementary information about the carbon framework of these molecules. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms bonded to it. psu.edu For the aforementioned (Me₃Ge)₂C(CONMe₂)₂ compound, the methyl carbons attached to the germanium atom resonate at -4.7 ppm. acs.org The position of the carboxylic carbon signal can also confirm its involvement in bonding to a metal center, typically shifting downfield upon coordination. psu.edu

The following table summarizes representative NMR data for select organogermanium derivatives.

| Compound | Nucleus | Chemical Shift (δ) ppm | Solvent |

| Ge-Vitamin C Conjugate | ¹H | 0.14 (s, 9H, Ge(CH₃)₃) | D₂O |

| (Me₃Ge)₂C(CONMe₂)₂ | ¹H | 0.33 (s, 18H, Ge(CH₃)₃) | - |

| (Me₃Ge)₂C(CONMe₂)₂ | ¹³C | -4.7 (Ge(CH₃)₃) | - |

NMR parameters, including chemical shifts and coupling constants, are highly sensitive to the molecular environment around the germanium atom. The only NMR-active germanium nucleus, ⁷³Ge, has a spin of 9/2 and a large quadrupole moment, which often leads to broad resonance lines unless the germanium atom is in a highly symmetric environment. researchgate.nethuji.ac.il Despite these challenges, ⁷³Ge NMR provides direct insight into the germanium center. researchgate.net

Studies on substituted aryltrimethylgermanes have shown a strong correlation between ⁷³Ge chemical shifts and Hammett sigma constants, which quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. researchgate.net This demonstrates that the electronic environment significantly shields or deshields the germanium nucleus.

Application of ¹H and ¹³C NMR in the Characterization of Organogermanium Derivatives

X-ray Crystallographic Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique has been applied to various organogermanium derivatives to establish their molecular structures and intermolecular interactions in the solid state. bohrium.commolaid.com

Structural analysis, whether through gas-phase microwave spectroscopy for simple molecules or single-crystal X-ray diffraction for more complex derivatives, provides precise measurements of bond lengths and angles within germanium frameworks. aip.orgmaterialsproject.orgmdpi.com

For this compound itself, microwave spectroscopy has been used to determine its molecular structure with high precision in the gas phase. These measurements established the Ge-Br bond length to be 2.2970 ± 0.0002 Å. aip.orgaip.org

In the solid state, X-ray diffraction studies of various organogermanium compounds have characterized a range of germanium-containing frameworks. In the derivative (Me₃Ge)₂C(CONMe₂)₂, the coordination geometry around the germanium atom is nearly an undistorted tetrahedron. acs.org The study also noted short intramolecular contact distances between germanium and oxygen (Ge---O) of 2.89 and 2.92 Å. acs.org In more complex structures, Ge-Ge bonds have been measured with lengths of 2.45 Å and 2.46 Å. materialsproject.org The Ge-O bond lengths can vary significantly depending on the coordination environment, ranging from approximately 1.73 Å to 2.24 Å in different germanate structures. materialsproject.orgarizona.edu

The following table presents key bond length data for this compound and related germanium frameworks.

| Bond | Bond Length (Å) | Method | Compound |

| Ge-Br | 2.2970 ± 0.0002 | Microwave Spectroscopy | GeH₃Br |

| Ge-Ge | 2.45 | X-ray Diffraction | PrPtGe₂ |

| Ge-Ge | 2.46 | X-ray Diffraction | PrPtGe₂ |

| Ge-Pt | 2.51 - 2.68 | X-ray Diffraction | PrPtGe₂ |

| Ge-O | 1.73 - 2.24 | X-ray Diffraction | Germanates |

Reactivity Mechanisms and Advanced Chemical Transformations of Bromogermane

Mechanisms of Hydrogen Substitution Reactions

Hydrogen substitution reactions involving germanium species can proceed through various mechanisms, notably those involving nucleophilic attack. In reactions of potassium germyl (B1233479) (KGeH3) with organic halides, two primary competing pathways are observed. One pathway leads to the formation of an organogermane, while the other results in a hydrocarbon and a germanium hydride polymer. dokumen.pub This latter process is a hydrogen-substitution reaction. dokumen.pub

A proposed mechanism for this hydrogen-substitution involves the nucleophilic attack of a germyl anion on a halogen atom. This process can lead to the simultaneous or subsequent formation of a C-H bond and the cleavage of a Ge-H bond. dokumen.pub For instance, in the reaction between potassium germyl-d3 and bromobenzene, the hydrogen atom that replaces the bromine originates from the germanium, suggesting that an intermediate phenyl anion deprotonates the nascent bromogermane. dokumen.pub This type of reaction is more prevalent when direct nucleophilic displacement at the carbon atom is sterically hindered or otherwise slow, such as with aromatic or bulky alkyl halides. dokumen.pub

Halogen-Atom Attack Mechanisms in Germanium Reactivity

The halogen-atom attack mechanism is a key feature of germanium's reactivity, particularly for germyl anions. This pathway involves a nucleophilic attack by the germyl anion specifically on the halogen atom of an organic halide. dokumen.pub This mechanism has been proposed for numerous reactions, including those of organophosphines and other organometallic compounds. dokumen.pub

This reaction competes with the more conventional nucleophilic attack on the carbon atom. The predominance of the halogen-atom attack pathway is observed in reactions with halides where S_N2-type displacement is slow. dokumen.pub This leads to high yields of hydrogen-substituted products, for example, in reactions with aromatic halides like bromobenzene, neopentyl halides, and dihalomethanes. dokumen.pub Even with a reactive substrate like iodomethane, trace amounts of the hydrogen-substituted product (methane) are formed, indicating that both reaction types often occur concurrently. dokumen.pub

Nucleophilic Attack and Displacement Pathways at the Germanium Center

The germanium atom in this compound is an electrophilic center susceptible to nucleophilic attack, leading to the displacement of the bromide ion. These reactions can proceed through pathways analogous to the well-known S_N1 and S_N2 mechanisms in carbon chemistry. wikipedia.orgmdpi.com

S_N2-like Mechanism : In a bimolecular (S_N2-like) pathway, the nucleophile attacks the germanium center, forming a five-coordinate transition state before the bromide leaving group is expelled. wikipedia.orgmdpi.com This mechanism is favored for less sterically hindered bromogermanes. The reaction rate is dependent on the concentration of both the this compound and the nucleophile. mdpi.com Water, while not a strong nucleophile, can react with primary halogenoalkanes (and by analogy, bromogermanes) via an S_N2 pathway, which is typically slow. rsc.org

S_N1-like Mechanism : A unimolecular (S_N1-like) mechanism involves the initial, rate-determining ionization of the Ge-Br bond to form a transient tricoordinate germyl cation (germanium). wikipedia.org This is more likely with bulky substituents on the germanium atom that can stabilize the positive charge. The highly reactive cation then rapidly reacts with the nucleophile. wikipedia.org

Intramolecular Attack : In certain molecular architectures, nucleophilic attack can be intramolecular. For example, in germocane structures (cyclic compounds containing germanium), a nitrogen atom within the ring can act as a donor, attacking the Lewis acidic germanium center. libretexts.org This transannular interaction demonstrates the susceptibility of the germanium center to nucleophilic attack. libretexts.org

The choice between these pathways is influenced by factors such as the steric bulk of the substituents on germanium, the strength of the nucleophile, and the solvent polarity. mdpi.comnih.gov

Table 1: Factors Influencing Nucleophilic Substitution Pathways at Germanium

| Factor | Favors S_N1-like Pathway | Favors S_N2-like Pathway | Rationale |

|---|---|---|---|

| Germanium Substitution | Tertiary > Secondary | Primary > Methyl | Steric hindrance inhibits backside attack; bulky groups stabilize the intermediate cation. wikipedia.org |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | S_N2 rate is proportional to nucleophile strength; S_N1 rate is independent of it. nih.gov |

| Leaving Group | Good leaving group | Good leaving group | Both mechanisms are facilitated by a group that can readily depart. |

| Solvent | Polar Protic | Polar Aprotic | Protic solvents stabilize the cation and anion formed in the S_N1 pathway; aprotic solvents enhance nucleophilicity for S_N2. mdpi.com |

Cleavage Reactions Involving this compound as a Reagent

This compound and its derivatives can participate in cleavage reactions, acting as either a product or a reagent. The reactivity is often analogous to that of other Lewis acidic halides like boron tribromide (BBr3). gvsu.edunih.govwikipedia.org

Protolytic cleavage of germanium-chalcogen (Ge-E, where E = O, S, Se) bonds using hydrogen halides like HBr is a known process that produces bromogermanes. cdnsciencepub.com For example, bis(methylgermyl)sulfide reacts with HBr to yield methylthis compound and hydrogen sulfide (B99878). cdnsciencepub.com This demonstrates the stability of the Ge-Br bond formed during cleavage. cdnsciencepub.com

Conversely, while direct evidence of this compound as a common reagent for cleaving stable C-O bonds in ethers is limited, its Lewis acidic nature suggests a potential role. The mechanism would likely mirror that of BBr3-mediated ether cleavage. gvsu.edunih.gov

Lewis Acid Adduct Formation : The Lewis acidic germanium atom in this compound would coordinate to the ether oxygen. gvsu.eduwikipedia.org

Bond Activation and Cleavage : This coordination polarizes and weakens the C-O bond, activating it for nucleophilic attack by the bromide ion. wikipedia.orggvsu.edu The pathway could be S_N1-like for ethers with tertiary carbons or S_N2-like for those with primary carbons. wikipedia.orglibretexts.org

It is noted, however, that bromogermanes show low reactivity towards lead(II) oxide (PbO) and lead(II) sulfide (PbS). cdnsciencepub.com

Catalytic Roles of Germanium Species Derived from this compound

While this compound itself is not typically a direct catalyst, it serves as a crucial precursor for generating catalytically active germanium species. These transformations often involve the reduction of bromogermanes to low-valent germanium compounds like germylenes (Ge(II)) or digermynes. mdpi.comresearchgate.net

These low-valent species are effective in catalysis due to their ability to cycle between different oxidation states, commonly Ge(II) and Ge(IV), mimicking the behavior of transition metals. mdpi.comresearchgate.net

Cyclotrimerization : A stable digermyne, which can be prepared via the reduction of a dibromodigermene precursor, acts as a highly efficient pre-catalyst for the cyclotrimerization of arylacetylenes. The mechanism involves the digermyne reacting with the acetylene (B1199291) to form a 1,2-digermabenzene intermediate, with the germanium centers switching between Ge(II) and Ge(IV) states. mdpi.com

Cross-Coupling Reactions : Germylenes, often generated from dihalogermanes, can be used as ligands for transition metals. Palladium complexes bearing germylene ligands have shown catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net

Small Molecule Activation : Germylenes are considered promising for catalytic reactions involving oxidative addition and reductive elimination. researchgate.net Their ability to undergo carbene-like insertion reactions is a key mechanistic step in many catalytic processes. rsc.org

The development of these catalytic systems relies on designing appropriate ligands and reaction conditions to generate the active germanium species from stable this compound precursors. dokumen.pub

Pathways for the Formation and Reactivity of Germylenes and Germanium Radical Intermediates

Bromogermanes are key starting materials for generating highly reactive intermediates such as germylenes (R2Ge:) and germanium radicals. These species are typically formed through reduction reactions.

The reduction of di(bromo)germanes or related organobromogermanes with alkali metals or organolithium reagents is a standard method to produce transient germylenes. mdpi.com These germylenes can then dimerize to form digermenes (R2Ge=GeR2). wikipedia.orgmdpi.com For example, the reduction of an overcrowded 1,2-dibromodigermene with potassium graphite (B72142) (KC8) affords a stable digermyne. cdnsciencepub.com Similarly, di(aryl)germylenes can be generated from the reduction of a di(bromo)germane, such as Tbt(Tip)GeBr2, using lithium naphthalenide. mdpi.com

Germanium-based radicals can also be formed from halogermane precursors. For instance, a neutral germanium-based radical can be synthesized from a monochloro germylene via reduction with sodium naphthalenide. This radical can be converted back to the germylene upon treatment with a chlorinating agent. gvsu.edu The formation of a cyclotrigermenyl radical has been achieved through the reduction of an aryl(chloro)germylene. mdpi.com These radical species are identified by their characteristic EPR spectra. mdpi.com

Table 2: Formation of Reactive Germanium Intermediates from this compound Precursors

| Precursor Type | Reagent | Intermediate Formed | Subsequent Product(s) | Reference |

|---|---|---|---|---|

| Di(bromo)germane (e.g., Tbt(Tip)GeBr₂) | Lithium Naphthalenide | Di(aryl)germylene (Tbt(Tip)Ge:) | Germene (from reaction with CS₂) | mdpi.com |

| 1,2-Dibromodigermene (e.g., trans-[Bbt(Br)Ge=Ge(Bbt)Br]) | Potassium Graphite (KC₈) | Digermyne (BbtGe≡GeBbt) | - | cdnsciencepub.com |

| Aryl(chloro)germylene (ArGeCl) | Potassium Graphite (KC₈) | Cyclotrigermenyl radical | Tri(germa)allyl anion | mdpi.com |

| Monochloro germylene | Sodium Naphthalenide | Neutral Germanium Radical | Diamidogermylene (from reaction with nBu₃SnH) | gvsu.edu |

Reactions of this compound in Complex Organometallic Systems

This compound and its derivatives are integral to the synthesis of complex organometallic and heterocyclic germanium compounds. Their reactivity allows for the construction of novel frameworks containing germanium.

A significant application is the synthesis of germaaromatic compounds. A stable 2-germanaphthalene, the first neutral germaaromatic compound, was synthesized by reacting a this compound precursor bearing a bulky Tbt group (2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) with lithium diisopropylamide. rsc.org This reaction proceeds via dehydrobromination to form the aromatic ring system.

Bromogermanes are also precursors to anionic germanium species. The reduction of a monochlorogermylene with four equivalents of lithium metal can lead to the formation of a lithium germylidenide through the cleavage of both Ge-Cl and C-C bonds in the ligand backbone. gvsu.edu Furthermore, dichlorogermylene, which can be generated from the reaction of elemental germanium with tetrachlorogermane, inserts into the C-Cl bond of chlorobenzene (B131634) to produce phenyltrichlorogermane, showcasing its reactivity in forming organometallic structures. rsc.org

Table 3: Examples of this compound in Organometallic Synthesis

| This compound Precursor | Reagent(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| Tbt(Br)Ge-R | Lithium diisopropylamide (LDA) | 2-Germanaphthalene | First stable, neutral germaaromatic compound | rsc.org |

| Monochlorogermylene | Lithium metal | Lithium germylidenide | Formation of a Ge(II) anionic species | gvsu.edu |

| GeBr₂·dioxane | BbtLi | 1,2-Dibromodigermene | Stable digermene precursor | wikipedia.org |

| Ge + GeCl₄ (forms GeCl₂) | Chlorobenzene | Phenyltrichlorogermane | Catalyst-free insertion into a C-Cl bond | rsc.org |

Stability and Decomposition Mechanisms Impacting Experimental Procedures

This compound (GeH₃Br) is a highly reactive compound, and its stability is a critical factor that dictates the necessary experimental procedures for its synthesis, handling, and subsequent reactions. The compound is susceptible to decomposition via thermal, photochemical, and hydrolytic pathways. Understanding these degradation mechanisms is essential for ensuring the purity of samples and the success of synthetic protocols.

Thermal Instability

Direct quantitative data on the specific decomposition temperature of this compound is not extensively documented, but its thermal lability is well-established through experimental observations. It is known to be unstable at room temperature, a characteristic that necessitates specific handling protocols. aip.org The decomposition of the sample at room temperature is observable through a rise in pressure within the storage vessel. aip.org

Consequently, reactions involving this compound and its purification are consistently performed at significantly reduced temperatures. For instance, synthetic procedures often involve condensing reactants at liquid nitrogen temperature (-196°C) and allowing them to warm to the temperatures of chlorobenzene or methylcyclohexane (B89554) slushes (-46°C and -126°C, respectively). researchgate.netresearchgate.net The thermal decomposition of related adducts, such as (Me₃N)₂GeH₃Br, has been shown to yield products like trigermane (Ge₃H₈), suggesting that thermal degradation of this compound likely involves the formation of higher germanes through the elimination of hydrogen bromide or other small molecules. researchgate.net

Photochemical Decomposition

This compound is sensitive to ultraviolet (UV) light. The primary photochemical decomposition pathway involves the cleavage of a germanium-hydrogen bond. Studies involving the UV photolysis of this compound and its deuterated analog (GeD₃Br) isolated in an argon matrix have shown that the primary products are the germylene species GeHBr and the radical GeH₂Br. dntb.gov.uaaip.orgcapes.gov.br

The reaction proceeds as follows: GeH₃Br + hν → GeH₂Br + H Further photolysis can lead to: GeH₂Br + hν → GeHBr + H

This photosensitivity requires that experimental manipulations be carried out in the absence of UV light to prevent sample degradation and the formation of reactive radical and germylene impurities.

Sensitivity to Air and Moisture

This compound is extremely sensitive to both oxygen and moisture, necessitating the use of stringent air-free handling techniques, such as Schlenk lines or gloveboxes, under an inert atmosphere of argon or nitrogen.

The compound readily undergoes hydrolysis in the presence of water. The reaction of this compound with water leads to the formation of digermoxane, ((GeH₃)₂O), as a primary product. researchgate.net This high reactivity with water means that all glassware must be rigorously dried, and all solvents must be anhydrous to prevent the immediate degradation of the compound. The high hydrolyzability of some this compound derivatives can also complicate the purification of products.

The following tables summarize the decomposition products and the necessary experimental precautions based on the stability profile of this compound.

Table 1: Decomposition of this compound under Various Conditions

| Condition | Key Decomposition Products | Reference |

|---|---|---|

| Thermal | Higher germanes (e.g., Trigermane, Ge₃H₈) are likely products based on related compound decomposition. | researchgate.net |

| Photochemical (UV) | Bromogermylene (GeHBr), Dithis compound radical (GeH₂Br) | dntb.gov.uaaip.orgcapes.gov.br |

| Hydrolysis | Digermoxane ((GeH₃)₂O) | researchgate.net |

Table 2: Experimental Handling and Storage Considerations for this compound

| Consideration | Procedure | Rationale | Reference |

|---|---|---|---|

| Temperature | Manipulate at low temperatures (e.g., -46°C, -78°C, -196°C). | To prevent thermal decomposition. | researchgate.netresearchgate.net |

| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen, argon) using a vacuum line or glovebox. | To prevent reaction with atmospheric oxygen and moisture. | aip.org |

| Light | Protect from UV light sources. | To prevent photochemical decomposition. | dntb.gov.uaaip.org |

| Purification | Utilize low-temperature trap-to-trap distillation in a vacuum. | To separate volatile impurities and handle the thermally sensitive compound. | ed.ac.uk |

| Storage | Store at low temperatures in a sealed vessel. | To minimize thermal degradation, which is indicated by a pressure increase. | aip.org |

Theoretical and Computational Chemistry Studies of Bromogermane

Ab Initio Quantum Chemical Calculations for Fundamental Molecular Properties

Ab initio quantum chemistry methods are computational techniques based on quantum chemistry to solve the electronic Schrödinger equation. wikipedia.org These "from first principles" methods rely only on physical constants and the atomic numbers of the elements in the system as input, in contrast to methods that use empirical data. wikipedia.org They are used to predict various molecular properties, including electronic structure, energy, and geometry. wikipedia.org

Electronic Structure and Bonding Analysis

Ab initio calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules like bromogermane. aps.org By solving the Schrödinger equation, these methods provide detailed information about molecular orbitals, electron distribution, and the nature of chemical bonds. wikipedia.org For instance, analyzing the Mulliken charge density population can reveal the extent of covalent, ionic, and metallic bonding within a system. aps.org These calculations can also provide insights into the molecular orbitals, helping to understand bonding, non-bonding, and antibonding interactions.

Conformational Stability and Energetics

Theoretical calculations have been employed to investigate the conformational stability and energetics of substituted germane (B1219785) derivatives. For ethyl this compound, ab initio calculations using various basis sets and incorporating electron correlation through Møller-Plesset perturbation theory (up to MP2/6-311+G(2d,2p)) have been performed. cdnsciencepub.com These studies have determined the optimized geometries and conformational stabilities of different conformers. cdnsciencepub.com

For ethyl this compound, variable-temperature infrared spectroscopy studies of the compound dissolved in liquid krypton determined that the gauche conformer is more stable than the trans conformer by an enthalpy difference of 158 ± 16 cm⁻¹ (1.89 ± 0.20 kJ/mol). cdnsciencepub.com This experimental finding is consistent with predictions from ab initio calculations at both the Hartree-Fock level and with electron correlation. cdnsciencepub.com It is estimated that at room temperature, approximately 81 ± 2% of ethyl this compound exists in the gauche form. cdnsciencepub.com

Table 1: Calculated Conformational Energy Differences and Barriers for Ethyl this compound This table is interactive. Users can sort columns by clicking on the headers.

| Method | Basis Set | Property | Calculated Value (cm⁻¹) |

|---|---|---|---|

| MP2 | 6-31G(d) | trans to gauche barrier | 560 |

| MP2 | 6-31G(d) | gauche to gauche barrier | 924 |

| MP2 | 6-31G(d) | gauche to trans barrier | 852 |

| B3LYP | 6-31G(d) | trans to gauche barrier | 418 |

| B3LYP | 6-31G(d) | gauche to gauche barrier | 771 |

| B3LYP | 6-31G(d) | gauche to trans barrier | 606 |

Data sourced from a study on the conformational stability of ethyl this compound. cdnsciencepub.com

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) has become a powerful tool for studying the reactivity and reaction mechanisms of chemical systems. sumitomo-chem.co.jp DFT calculations can provide insights into reaction pathways, transition state structures, and the energetics of chemical reactions. nih.govresearchgate.netnumberanalytics.com

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are widely used to explore potential energy surfaces and identify minimum energy pathways for chemical reactions. nih.gov This involves locating and characterizing transition states, which are critical points on the reaction path that determine the activation energy. numberanalytics.comscm.com By calculating the energies of reactants, products, and transition states, DFT can help elucidate reaction mechanisms. pku.edu.cncolumbia.edu For complex reactions, various possible pathways can be computationally explored to determine the most favorable one. pku.edu.cn The combination of DFT with experimental data can provide a detailed understanding of reaction kinetics and mechanisms. numberanalytics.comcolumbia.edu

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT is a reliable method for predicting spectroscopic parameters. The calculation of second derivatives of the total energy with respect to nuclear positions yields the molecular Hessian, which can be used to predict vibrational frequencies. csc.fi These calculated frequencies are often scaled to compensate for approximations in the theory and basis sets, providing excellent agreement with experimental data. ajol.info

DFT, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, is also extensively used to predict NMR chemical shifts. ajol.infoaps.orgrsc.org While there can be systematic errors, the calculated shielding parameters generally show a good correlation with experimental chemical shifts. aps.org The accuracy of these predictions can be improved through empirical scaling or by using advanced functionals and basis sets. mdpi.comnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Silylgermane This table is interactive. Users can sort columns by clicking on the headers.

| Method | Basis Set | Scaling Factor | Mean Absolute Deviation (cm⁻¹) |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Unscaled | 40.1 |

| B3LYP | 6-31G(d,p) | 0.98 | 29.6 |

| MP2 | 6-31G(d,p) | Unscaled | 94.2 |

| MP2 | 6-31G(d,p) | 0.945 | 24.4 |

Data adapted from a study on the vibrational frequencies of silylgermane. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Condensed Phase Reactivity

Hybrid QM/MM methods have emerged as a powerful tool for studying chemical reactions in condensed phases, such as in solution or within enzymes. mpg.denih.gov This approach treats the chemically active region of a system with a high-level quantum mechanics method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. mpg.denih.gov This partitioning allows for the study of large, complex systems where a full QM treatment would be computationally prohibitive. researchgate.net

QM/MM simulations can provide valuable information that is difficult to obtain experimentally, such as detailed reaction mechanisms and the influence of the environment on reactivity. nih.gov The methodology has been successfully applied to a wide range of chemical processes, including substitution, decarboxylation, and pericyclic reactions. researchgate.net Recent developments in QM/MM methods include the implementation of polarizable force fields and analytic energy gradients, which enhance the accuracy and applicability of these simulations to a broader range of problems, including photochemical reactivity and spectroscopy in complex environments. scichemj.orgchemrxiv.org

Advanced Computational Methodologies in Germanium Chemistry

The study of germanium-containing compounds, such as this compound (GeH₃Br), is increasingly benefiting from the development and application of sophisticated computational methods. These theoretical approaches provide deep insights into molecular structures, properties, and dynamics that can be challenging to explore through experimental means alone. This section delves into the advanced computational methodologies being employed in the field of germanium chemistry, with a particular focus on quantum algorithms and mixed quantum-classical dynamics.

Development and Application of Quantum Algorithms for Germanium Systems

The advent of quantum computing promises to revolutionize the field of computational chemistry, and germanium-based systems are at the forefront of this technological leap, both as the subject of simulation and as a platform for building quantum computers. cdnsciencepub.comcdnsciencepub.comcompoundsemiconductor.netunivie.ac.at

Quantum Simulation of Germanium Compounds:

Quantum algorithms are being developed to simulate the electronic structure and dynamics of molecules with an accuracy that is intractable for classical computers. researchgate.net For germanium compounds, these algorithms could provide highly accurate calculations of properties such as bond energies, reaction pathways, and spectroscopic data. The simulation of complex germanium systems, which can exhibit significant electron correlation effects, is a key area where quantum computers are expected to excel. researchgate.net A multiscale simulation approach has been developed to model quantum dot arrays of germanium holes, demonstrating the potential for these systems in quantum chemistry simulations. arxiv.org

Germanium in Quantum Computing Hardware:

Germanium is emerging as a critical material for the fabrication of quantum processors. cdnsciencepub.com Spin qubits based on holes in germanium are particularly promising due to their fast operation speeds and long coherence times. acs.org Researchers have successfully demonstrated universal quantum logic using somersaulting spin qubits in germanium, which simplifies the control electronics required for large-scale quantum computers. encyclopedia.pub The development of germanium-based quantum technologies is an active area of research, with projects like the Integrated Germanium Quantum Technology (IGNITE) aiming to build quantum processors with thousands of qubits. cdnsciencepub.com Online courses and educational materials are now available to train the next generation of scientists and engineers in the development and application of germanium quantum technologies. mdpi.comresearchgate.net

The synergy between the development of quantum algorithms and the use of germanium in quantum hardware creates a unique opportunity. As germanium-based quantum computers become more powerful, they can be used to run sophisticated quantum simulations of germanium-containing molecules like this compound, leading to a deeper understanding of their chemical behavior.

Table 5.4.1-1: Key Developments in Quantum Algorithms for Germanium Systems

| Development Area | Description | Significance for Germanium Chemistry |

| Germanium Spin Qubits | Utilization of the spin of holes in germanium to create qubits, the fundamental units of quantum computers. acs.org | Enables the construction of powerful quantum processors capable of simulating complex chemical systems. |

| Universal Quantum Logic | Demonstration of a complete set of quantum gates in germanium, allowing for the execution of any quantum algorithm. encyclopedia.pub | Paves the way for performing highly accurate quantum simulations of germanium compounds. |

| Multiscale Simulation | Development of simulation methods that bridge the gap between device physics and quantum circuit performance. arxiv.org | Allows for the predictive modeling of germanium-based quantum processors for chemistry applications. |

| Quantum Machine Learning | Integration of machine learning techniques to optimize the control and tuning of germanium qubits. researchgate.net | Accelerates the development of reliable and scalable quantum computers for chemical research. |

Mixed Quantum-Classical Dynamics Approaches in Germanium-Containing Materials

While fully quantum mechanical simulations are the ultimate goal, their application to large, complex systems remains computationally expensive. mdpi.comarxiv.org Mixed quantum-classical (MQC) dynamics offers a pragmatic and powerful alternative by treating the quantum mechanical and classical parts of a system differently. aip.orgwikipedia.org In this approach, the electronic degrees of freedom are typically treated quantum mechanically, while the motion of the heavier nuclei is described using classical mechanics. wikipedia.org

Simulating Molecular Dynamics:

MQC methods are particularly well-suited for studying the dynamics of chemical reactions, photochemical processes, and energy transfer in germanium-containing materials. cecam.org For a molecule like this compound, MQC simulations could be used to model its behavior in different environments, such as in solution or on a surface, and to study its reaction dynamics with other molecules. The approach allows for the simulation of systems with thousands of atoms, providing insights into processes that are currently beyond the reach of purely quantum mechanical methods. dtic.mil

Non-Adiabatic Processes:

A key strength of MQC dynamics is its ability to describe non-adiabatic processes, where the system can transition between different electronic states. wikipedia.org This is crucial for understanding a wide range of chemical phenomena, including photochemistry and charge transfer. In the context of germanium chemistry, MQC simulations could be used to study the excited-state dynamics of germanium compounds and their response to light.

Methodological Developments:

The field of MQC dynamics is continuously evolving, with new methods being developed to improve accuracy and efficiency. mdpi.comarxiv.org The development of methods like the "Deterministic evolution of coordinates with initial decoupled equations" (DECIDE) shows promise for reducing the computational cost of MQC simulations while maintaining high accuracy. mdpi.com As these methods mature, their application to germanium-containing materials will undoubtedly provide a wealth of new information about their dynamic behavior.

Table 5.4.2-1: Applications of Mixed Quantum-Classical Dynamics in Chemistry

| Application Area | Description | Relevance to Germanium Chemistry |

| Reaction Dynamics | Simulating the time evolution of chemical reactions, including bond breaking and formation. | Understanding the reactivity of this compound and other germanium compounds. |

| Photochemistry | Modeling the behavior of molecules upon absorption of light, including transitions between electronic states. cecam.org | Investigating the photostability and photochemical properties of germanium-based materials. |

| Condensed-Phase Simulations | Studying the dynamics of molecules in liquids and solids, taking into account the influence of the environment. | Predicting the behavior of this compound in different solvents or as part of a larger material. |

| Energy Transfer | Simulating the flow of energy within and between molecules. | Understanding energy dissipation pathways in germanium-containing systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.